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(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
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Overview
Description
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of a trifluoroethylidene group and a sulfinamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with a trifluoroethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient reaction setups, continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the trifluoroethylidene group to a trifluoroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamide derivatives, while reduction of the trifluoroethylidene group results in the formation of trifluoroethyl-substituted compounds.
Scientific Research Applications
Pharmaceutical Chemistry
Antimicrobial Properties
Recent studies have indicated that sulfinamides exhibit antimicrobial activity. The presence of the trifluoroethylidene group in this compound enhances its lipophilicity, potentially leading to improved membrane permeability and bioactivity against various bacterial strains. Research on similar compounds suggests that modifications in the sulfinamide structure can lead to variations in antimicrobial efficacy, making it a candidate for further exploration in drug development .
Enzyme Inhibition
Sulfinamides are known to act as inhibitors of specific enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes. The unique structure of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide may provide a basis for developing novel enzyme inhibitors that could be used therapeutically in conditions where enzyme regulation is crucial .
Synthetic Intermediate
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic additions and cycloadditions. The trifluoroethylidene moiety can be particularly useful in synthesizing fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .
Synthesis of Complex Molecules
The compound can also be utilized in the synthesis of more complex molecules through coupling reactions. For instance, it can be combined with other nucleophiles or electrophiles to create diverse chemical entities that may possess desirable biological properties .
Materials Science
Fluorinated Polymers
Due to its trifluoromethyl group, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Fluorinated polymers are increasingly sought after for applications in coatings and sealants due to their superior performance characteristics .
Nanocomposite Materials
Research into nanocomposites has shown that incorporating sulfinamide derivatives can improve mechanical properties and thermal stability. The incorporation of this compound into nanostructured materials could lead to advancements in fields like electronics and aerospace .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylidene group can form strong interactions with hydrophobic pockets in proteins, while the sulfinamide moiety can participate in hydrogen bonding and other electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfonamide: Similar in structure but with a sulfonamide group instead of a sulfinamide group.
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to the presence of both the trifluoroethylidene and sulfinamide groups, which confer distinct chemical reactivity and biological activity
Biological Activity
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, with CAS number 1219607-85-8, is a sulfinamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₆H₁₀F₃NOS
- Molecular Weight : 201.21 g/mol
- IUPAC Name : this compound
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the compound may modulate neurotransmitter systems, particularly through NMDA receptor activity modulation. This mechanism is similar to other known neuroactive compounds that influence conditions such as anxiety and depression .
Biological Activity Overview
Recent studies have indicated several potential biological activities of this compound:
- Neuroprotective Effects : Research suggests that this compound may exhibit neuroprotective properties by regulating excitatory neurotransmission and reducing oxidative stress in neuronal cells .
- Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Properties : The sulfinamide structure contributes to its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in immune cells .
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced neurodegeneration. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies involving various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Data Tables
Property | Value |
---|---|
CAS Number | 1219607-85-8 |
Molecular Formula | C₆H₁₀F₃NOS |
Molecular Weight | 201.21 g/mol |
Purity | 97% |
IUPAC Name | (R,E)-2-methyl-N-(trifluoroethylidene)propane-2-sulfinamide |
Biological Activity | Effect |
---|---|
Neuroprotective | Reduces oxidative stress |
Anticancer | Induces apoptosis |
Anti-inflammatory | Inhibits cytokine production |
Properties
CAS No. |
1431877-91-6 |
---|---|
Molecular Formula |
C6H10F3NOS |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |
InChI Key |
PLTNZADFUQGXSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
Origin of Product |
United States |
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